An In-depth Technical Guide to 3-Methylpentanoyl Chloride
An In-depth Technical Guide to 3-Methylpentanoyl Chloride
Introduction: Situating 3-Methylpentanoyl Chloride in Synthetic Chemistry
3-Methylpentanoyl chloride (CAS No: 51116-72-4) is a chiral acyl chloride that serves as a valuable intermediate and building block in organic synthesis.[1][2] Its utility stems from the reactive acyl chloride functional group, which allows for the facile introduction of the 3-methylpentanoyl moiety into a wide range of molecules. This reactivity, combined with the structural and stereochemical features of its branched alkyl chain, makes it a relevant precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its core physical properties, synthesis, reactivity, and handling protocols, designed to equip researchers with the technical knowledge required for its effective and safe application in a laboratory setting.
Chemical Identity and Molecular Structure
A precise understanding of a reagent's structure is fundamental to predicting its reactivity and physical behavior. 3-Methylpentanoyl chloride is a derivative of pentanoic acid with a methyl group at the third carbon position.
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Molecular Weight: 134.60 g/mol [1]
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IUPAC Name: 3-methylpentanoyl chloride[1]
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Synonyms: 3-Methylvaleryl chloride, β-methylvaleroyl chloride[2]
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Canonical SMILES: CCC(C)CC(=O)Cl[1]
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InChIKey: OGMHLZVDKIJTMN-UHFFFAOYSA-N[1]
The two-dimensional structure is visualized below, highlighting the connectivity of the atoms.
Figure 1: 2D Structure of 3-Methylpentanoyl Chloride.
Core Physical and Chemical Properties
The physical properties of 3-Methylpentanoyl chloride dictate its handling, reaction conditions, and purification methods. As an acyl chloride, it is inherently reactive, particularly towards nucleophiles.
Physical Data Table
The quantitative physical data for 3-Methylpentanoyl chloride are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 51116-72-4 | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 140-140.4 °C (at 760 mmHg) | [4][5] |
| Density | 0.986 g/cm³ | [4][5] |
| Refractive Index (n²⁰/D) | 1.422 - 1.426 | [4][5] |
| Flash Point | 41 - 41.1 °C | [4][5] |
| Water Solubility | Reacts with water | [4][5][6] |
Chemical Reactivity and Sensitivity
The dominant chemical feature of 3-Methylpentanoyl chloride is the electrophilic carbonyl carbon. This makes it highly susceptible to nucleophilic acyl substitution.
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Moisture Sensitivity: The compound is classified as moisture-sensitive.[5][6] It readily hydrolyzes upon contact with water or atmospheric moisture to form 3-methylpentanoic acid and corrosive hydrochloric acid (HCl) gas. This necessitates handling under an inert atmosphere (e.g., nitrogen or argon) and storage in tightly sealed containers.
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Reactivity with Nucleophiles: It reacts vigorously with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carbanions. These reactions are typically fast and often exothermic.[4][]
Spectroscopic Characterization
While Sigma-Aldrich notes that they do not collect analytical data for this specific product grade, spectral data is available from other sources, which is critical for identity and purity confirmation.[1]
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Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a very strong C=O stretching band characteristic of acyl chlorides, typically appearing in the range of 1780-1815 cm⁻¹. The absence of a broad O-H stretching band (around 3000 cm⁻¹) confirms the absence of the corresponding carboxylic acid hydrolysis product. A vapor phase IR spectrum is available in the PubChem database.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum would be complex due to the chiral center, leading to diastereotopic protons in the adjacent methylene group. Key signals would include triplets and quartets for the ethyl group protons, a multiplet for the proton at the chiral center, and a doublet of doublets for the methylene protons adjacent to the carbonyl group.
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¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield signal around 170-175 ppm. Other signals corresponding to the six distinct carbons of the alkyl chain would also be present. A ¹³C NMR spectrum is available for this compound in the PubChem database.[1]
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Synthesis and Key Reaction Protocols
Understanding the synthesis and common reactions of 3-Methylpentanoyl chloride is essential for its application. The protocols described below are self-validating, where successful product formation can be confirmed by the spectroscopic methods mentioned previously.
Protocol: Synthesis from 3-Methylpentanoic Acid
The most direct and common synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The following protocol is adapted from established procedures.
Causality: Thionyl chloride is an excellent choice as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This drives the reaction to completion according to Le Châtelier's principle and simplifies purification, as the gaseous byproducts can be easily removed. A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the reaction.
Step-by-Step Methodology:
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Inert Atmosphere Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas). Ensure the entire apparatus is dry and purged with an inert gas like nitrogen.
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Reagent Charging: Charge the flask with 3-methylpentanoic acid (1.0 eq) and a catalytic amount of DMF (e.g., 2-3 drops).
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Addition of Thionyl Chloride: Under stirring, slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the flask via an addition funnel. The reaction is exothermic and will evolve gas, so the addition should be controlled to maintain a steady reaction rate.
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Reaction Progression: After the addition is complete, stir the mixture at room temperature for approximately 30-60 minutes. Subsequently, gently heat the reaction mixture to reflux (around 80 °C) for 2 hours to ensure the reaction goes to completion.
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Purification: The crude 3-Methylpentanoyl chloride can be purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.
Figure 2: Workflow for the Synthesis of 3-Methylpentanoyl Chloride.
Protocol: Amide Formation with Ammonia
This reaction exemplifies a classic nucleophilic acyl substitution. The high reactivity of the acyl chloride allows for a rapid and high-yielding conversion to the corresponding primary amide, 3-methylpentanamide.
Causality: Ammonia (NH₃) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The reaction produces HCl as a byproduct, which will react with a second equivalent of ammonia to form ammonium chloride (NH₄Cl).[4][8] Therefore, at least two equivalents of ammonia are required for the reaction to proceed to completion.
Step-by-Step Methodology:
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Setup: In a fume hood, dissolve ammonia (at least 2.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) in a flask cooled in an ice bath.
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Substrate Addition: Prepare a solution of 3-Methylpentanoyl chloride (1.0 eq) in the same solvent. Add this solution dropwise to the stirred, cooled ammonia solution. A white precipitate (ammonium chloride) will form immediately.
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Reaction: After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at 0 °C to ensure completion.
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Work-up: Filter the reaction mixture to remove the ammonium chloride solid. Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
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Isolation: Remove the solvent under reduced pressure to yield the crude 3-methylpentanamide, which can be further purified by recrystallization or chromatography if necessary.
Sources
- 1. 3-Methylpentanoyl chloride | C6H11ClO | CID 12648279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylpentanoyl Chloride|lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. homework.study.com [homework.study.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 8. chemguide.co.uk [chemguide.co.uk]
